REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3][CH2:2]1.CS[C:10]1[N:11]=[N:12][CH:13]=[CH:14][N:15]=1.N1(C2N=NC=CN=2)CCNCC1>>[N:12]1[CH:13]=[CH:14][N:15]=[C:10]([N:1]2[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3][CH2:2]2)[N:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1N=NC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C=1N=NC=CN1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
N1=NC(=NC=C1)N1CCC(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |